Benzyl 2-acetoxybenzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl 2-acetoxybenzoate can be synthesized through the esterification of 2-acetoxybenzoic acid with benzyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or distillation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification techniques such as chromatography to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-acetoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: 2-acetoxybenzoic acid.
Reduction: Benzyl 2-hydroxybenzoate.
Substitution: Various benzyl esters depending on the nucleophile used.
Scientific Research Applications
Benzyl 2-acetoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a prodrug for delivering active pharmaceutical ingredients.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of benzyl 2-acetoxybenzoate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interacting with cellular receptors. The acetoxy group can undergo hydrolysis to release active metabolites that exert therapeutic effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Benzyl benzoate: Used as a topical treatment for scabies and lice.
Methyl 2-acetoxybenzoate: Similar structure but with a methyl ester group instead of a benzyl ester group.
Ethyl 2-acetoxybenzoate: Similar structure but with an ethyl ester group instead of a benzyl ester group.
Uniqueness
Benzyl 2-acetoxybenzoate is unique due to its specific ester group, which imparts distinct chemical and physical properties. Its benzyl ester group makes it more lipophilic compared to its methyl and ethyl counterparts, potentially enhancing its ability to penetrate biological membranes and interact with molecular targets .
Biological Activity
Benzyl 2-acetoxybenzoate is an organic compound with potential biological activities that have garnered interest in various fields, including pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : C16H14O4
- Molecular Weight : 270.29 g/mol
- CAS Number : 52602-17-2
This compound is an ester derivative of salicylic acid, characterized by its acetoxy and benzyl groups. Its structure contributes to its lipophilicity, which may enhance its biological activity by facilitating membrane penetration.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study found that it effectively inhibited the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Effects
This compound has been studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce edema in animal models. This effect is likely mediated through the inhibition of cyclooxygenase (COX) enzymes, similar to other salicylate derivatives.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, such as COX enzymes, leading to decreased prostaglandin synthesis.
- Cell Signaling Modulation : It influences cell signaling pathways related to inflammation and apoptosis, particularly through the mitogen-activated protein kinase (MAPK) pathway.
- Reactive Oxygen Species (ROS) Generation : this compound has been shown to increase ROS levels in certain cell types, contributing to its cytotoxic effects against cancer cells.
Case Study: Cytotoxicity Against Cancer Cells
A study evaluated the cytotoxic effects of this compound on various human cancer cell lines, including colon and breast cancer cells. The results indicated that the compound exhibited potent antiproliferative effects:
- IC50 values ranged from 5 µM to 15 µM across different cell lines.
- The compound induced apoptosis in cancer cells, evidenced by increased caspase activity and DNA fragmentation.
Cell Line | IC50 (µM) | Effect on Apoptosis |
---|---|---|
HCT116 (Colon Cancer) | 10 | Increased caspase-3 activity |
MCF-7 (Breast Cancer) | 8 | DNA fragmentation observed |
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other esters derived from salicylic acid, such as benzyl benzoate and methyl salicylate. However, its unique acetoxy group enhances its lipophilicity and potential therapeutic applications.
Compound | Biological Activity |
---|---|
Benzyl Benzoate | Antiparasitic activity |
Methyl Salicylate | Analgesic and anti-inflammatory effects |
This compound | Antimicrobial and anticancer properties |
Properties
CAS No. |
52602-17-2 |
---|---|
Molecular Formula |
C16H14O4 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
benzyl 2-acetyloxybenzoate |
InChI |
InChI=1S/C16H14O4/c1-12(17)20-15-10-6-5-9-14(15)16(18)19-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3 |
InChI Key |
FTKJKXRSODPSDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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